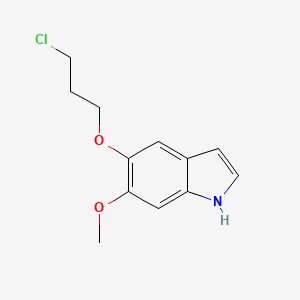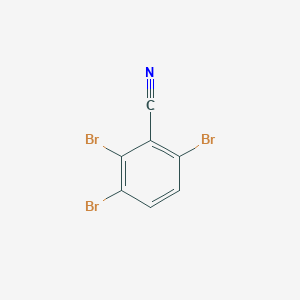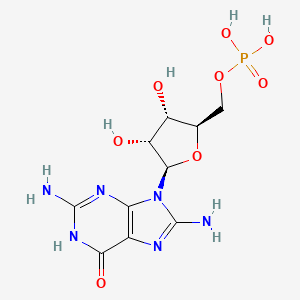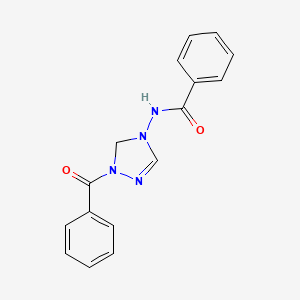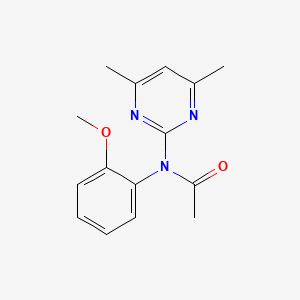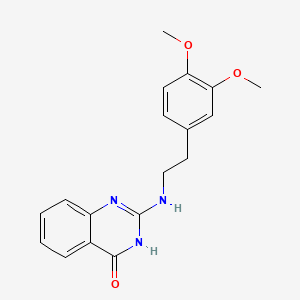![molecular formula C10H11NS B12928687 (S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/no-structure.png)
(S)-1-(benzo[b]thiophen-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(benzo[b]thiophen-2-yl)ethanamine is a chiral amine compound that features a benzo[b]thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method for synthesizing (S)-1-(benzo[b]thiophen-2-yl)ethanamine involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 1-(benzo[b]thiophen-2-yl)ethanone can be achieved using a chiral borane reagent in the presence of a chiral ligand.
Resolution of Racemic Mixtures: Another approach is the resolution of racemic 1-(benzo[b]thiophen-2-yl)ethanamine using chiral acids or bases to separate the enantiomers.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized chiral catalysts and high-throughput resolution techniques to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (S)-1-(benzo[b]thiophen-2-yl)ethanamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
(S)-1-(benzo[b]thiophen-2-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of benzo[b]thiophene derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-(benzo[b]thiophen-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(benzo[b]thiophen-2-yl)ethanone: A precursor in the synthesis of (S)-1-(benzo[b]thiophen-2-yl)ethanamine.
Benzo[b]thiophene-2-boronic acid: Another benzo[b]thiophene derivative with different functional groups.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: A compound with similar structural features but different substituents.
Uniqueness
This compound is unique due to its chiral nature and the presence of the benzo[b]thiophene moiety, which imparts specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H11NS |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
(1S)-1-(1-benzothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C10H11NS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3/t7-/m0/s1 |
Clé InChI |
OELFZKCSIUHOHM-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=CC=CC=C2S1)N |
SMILES canonique |
CC(C1=CC2=CC=CC=C2S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)
